molecular formula C25H20F3N3O3S2 B11336506 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11336506
M. Wt: 531.6 g/mol
InChI Key: HJVYMAHLXJMLBX-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the attachment of the trifluoromethylphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • 2-((4-METHYLPHENYL)SULFANYL)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides specific binding properties that can be exploited in various scientific and industrial contexts.

Properties

Molecular Formula

C25H20F3N3O3S2

Molecular Weight

531.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H20F3N3O3S2/c1-16-11-13-18(14-12-16)36(33,34)24-23(30-22(31-24)17-7-3-2-4-8-17)35-15-21(32)29-20-10-6-5-9-19(20)25(26,27)28/h2-14H,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

HJVYMAHLXJMLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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